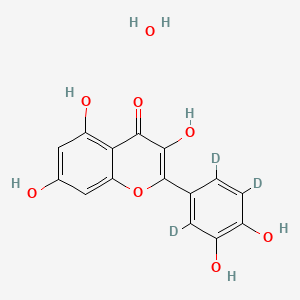
Quercetin-d3 (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-d3 (hydrate) is a deuterated form of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. The deuterium labeling in quercetin-d3 enhances its stability and allows for more precise analytical measurements, making it a valuable tool in scientific research. Quercetin itself is known for its antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-d3 (hydrate) involves the incorporation of deuterium atoms into the quercetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves quercetin and deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of quercetin-d3 (hydrate) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain quercetin-d3 (hydrate) with high deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Quercetin-d3 (hydrate) undergoes various chemical reactions, including:
Oxidation: Quercetin-d3 can be oxidized to form quercetin quinone.
Reduction: It can be reduced to form dihydroquercetin-d3.
Substitution: Quercetin-d3 can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride (for acetylation) and benzoyl chloride (for benzoylation) are commonly employed.
Major Products:
Oxidation: Quercetin quinone-d3.
Reduction: Dihydroquercetin-d3.
Substitution: Acetylated or benzoylated derivatives of quercetin-d3.
Scientific Research Applications
Quercetin-d3 (hydrate) is extensively used in scientific research due to its stability and enhanced analytical properties. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of quercetin and its metabolites.
Biology: Studied for its role in modulating cellular pathways, including apoptosis and autophagy.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
Mechanism of Action
Quercetin-d3 (hydrate) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Anticancer Properties: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Quercetin-d3 (hydrate) is unique due to its deuterium labeling, which enhances its stability and analytical precision. Similar compounds include:
Quercetin: The non-deuterated form, widely studied for its biological activities.
Dihydroquercetin: A reduced form of quercetin with similar antioxidant properties.
Rutin: A glycosylated form of quercetin with enhanced water solubility.
Quercetin-d3 (hydrate) stands out for its use in precise analytical applications, making it a valuable tool in both research and industry.
Properties
Molecular Formula |
C15H12O8 |
|---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2/i1D,2D,3D; |
InChI Key |
OKXFBEYCJRMINR-KADUPEOVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H].O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


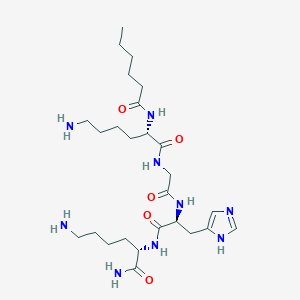
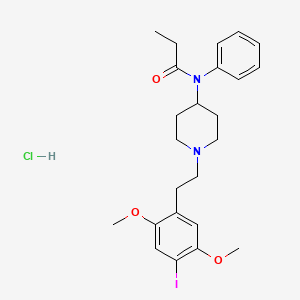
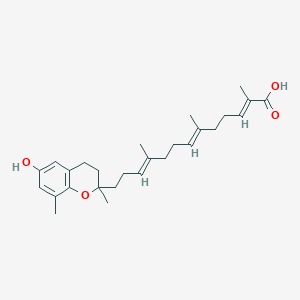
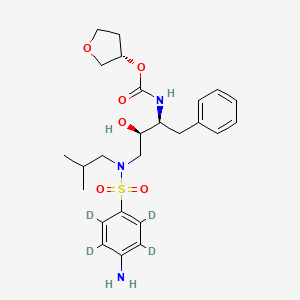
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)
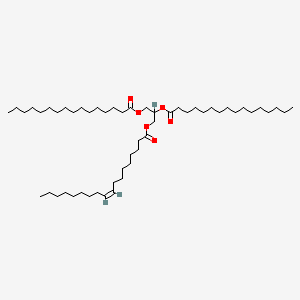
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)
![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)
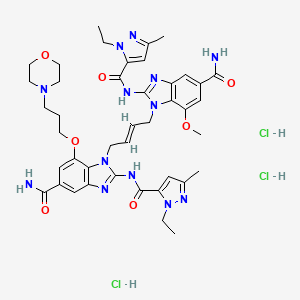
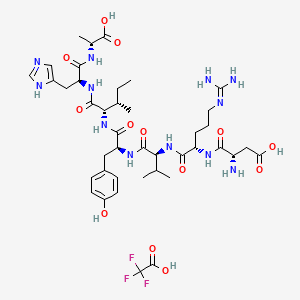
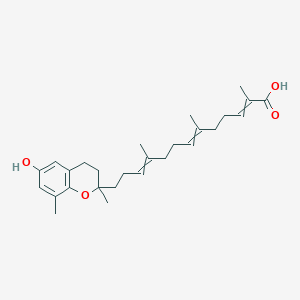

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

